molecular formula C12H16O3 B2565457 Methyl 4-oxoadamantane-1-carboxylate CAS No. 56674-88-5

Methyl 4-oxoadamantane-1-carboxylate

Cat. No.: B2565457
CAS No.: 56674-88-5
M. Wt: 208.257
InChI Key: DUPFRYAOGHZOCO-UHFFFAOYSA-N
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Description

Methyl 4-oxoadamantane-1-carboxylate is an organic compound with the molecular formula C12H16O3. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxoadamantane-1-carboxylate can be synthesized through several methods. One common approach involves the methanolysis of adamantanone derivatives. For instance, methyl-2-adamantanone-5-carboxylate can be treated with methanol and sodium hydroxide in tetrahydrofuran (THF) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxoadamantane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like THF or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-oxoadamantane-1-carboxylic acid, while reduction can produce 4-hydroxyadamantane-1-carboxylate .

Scientific Research Applications

Methyl 4-oxoadamantane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxoadamantane-1-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane core provides a stable framework that can interact with biological molecules, potentially affecting their function. The ester and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxoadamantane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a stable adamantane core with reactive ester and ketone groups makes it versatile for various applications in research and industry.

Properties

IUPAC Name

methyl 4-oxoadamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPFRYAOGHZOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)C(=O)C(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

38 mL of fuming sulfuric acid were placed in a two necked flask and warmed to 60° C. 1.5 g of 5-hydroxy-2-adamantanone, dissolved in formic acid (8.5 ml) were added dropwise over the course of 2 h. Another 9 mL of formic acid were added over a period of 2 h and stirring was continued at 60° C. for 1 h and at room temperature overnight. Under ice cooling, the reaction mixture was poured on 100 mL of dry methanol, stirred at room temperature for 2 h and subsequently poured onto 400 mL of ice. The aqueous layer was extracted with dichloromethane three times, the combined organic layer was dried over sodium sulphate and evaporated to dryness to give 1.64 g of the desired product. Rt=1.75 min (5). Detected mass: 209.2 (M+H+).
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
9 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 5-hydroxy-2-adamantanone (2.0 g, 12.0 mmol) in 99% formic acid (12 mL) was added dropwise with vigorous gas evolution over 40 minutes to a rapidly stirred 30% oleum solution (48 mL) heated to 60° C. (W. J. le Noble, S. Srivastava, C. K. Cheung, J. Org. Chem. 1983, 48, 1099-1101.). Upon completion of addition, more 99% formic acid (12 mL) was slowly added over the next 40 minutes. The mixture was stirred another 60 minutes at 60° C. and then slowly poured into vigorously stirred methanol (100 mL) cooled to 0° C. The mixture was allowed to slowly warm to 23° C. while stirring for 2 hours and then concentrated in vacuo. The residue was poured onto ice (30 g), and methylene chloride (100 mL) was added. The layers were separated, and the aqueous phase was extracted twice more with methylene chloride (100 mL aliquots). The combined methylene chloride solutions were concentrated in vacuo to 50 mL, washed with brine, dried over N2SO4, filtered, and concentrated in vacuo to provide the title compound as a pale yellow solid (2.5 g, 99% crude).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Yield
99%

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